
2-(2-Hydroxy-3-phenylacryloyl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is an organic compound with the molecular formula C16H12O4 It is known for its unique structure, which includes a hydroxy group, a phenylacryloyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid typically involves the condensation of salicylic acid with cinnamic acid derivatives under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylacryloyl group can be reduced to a phenylethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts
Major Products Formed
Oxidation: 2-(2-Oxo-3-phenylacryloyl)benzoic acid
Reduction: 2-(2-Hydroxy-3-phenylethyl)benzoic acid
Substitution: 2-(2-Alkoxy-3-phenylacryloyl)benzoic acid or 2-(2-Hydroxy-3-phenylacryloyl)benzoate esters
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylacryloyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid can be compared with other similar compounds, such as:
Salicylic Acid:
Cinnamic Acid: While cinnamic acid contains a phenylacryloyl group, it lacks the hydroxybenzoic acid moiety, making it less versatile in certain chemical reactions.
2-Hydroxycinnamic Acid: This compound is structurally similar but lacks the benzoic acid moiety, which affects its chemical properties and applications.
Eigenschaften
Molekularformel |
C16H12O4 |
|---|---|
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
2-[(Z)-2-hydroxy-3-phenylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-14(10-11-6-2-1-3-7-11)15(18)12-8-4-5-9-13(12)16(19)20/h1-10,17H,(H,19,20)/b14-10- |
InChI-Schlüssel |
GNNPNKIWDULLFI-UVTDQMKNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2C(=O)O)\O |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
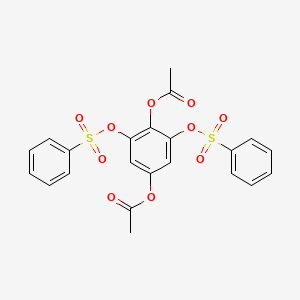
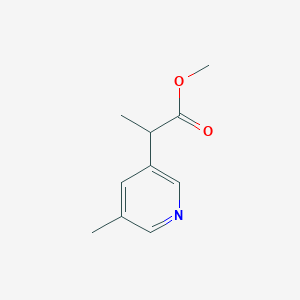
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)
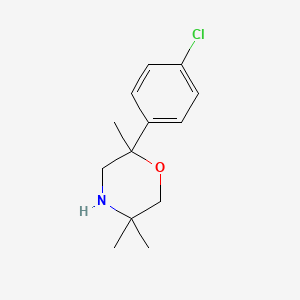

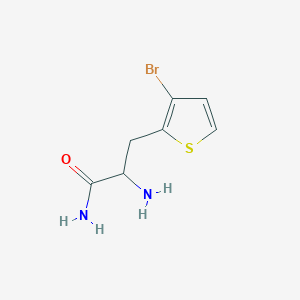
![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)
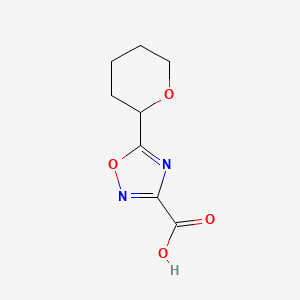

![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
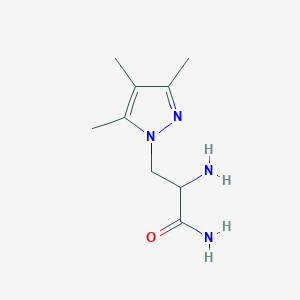
![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
